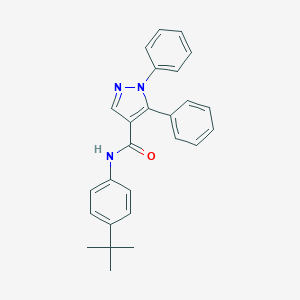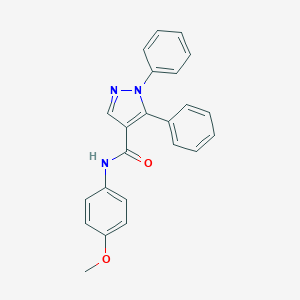
N-(2,3-dimethylphenyl)-5-methyl-4-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dimethylphenyl)-5-methyl-4-isoxazolecarboxamide, commonly known as DIM-C-pPhOCH3, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound belongs to the isoxazole family and has been found to possess anticancer, anti-inflammatory, and neuroprotective properties.
Wirkmechanismus
The mechanism of action of DIM-C-pPhOCH3 involves the inhibition of the NF-κB pathway. NF-κB is a transcription factor that plays a key role in the regulation of immune responses, inflammation, and cell proliferation. The inhibition of this pathway by DIM-C-pPhOCH3 leads to the downregulation of pro-inflammatory cytokines and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer and anti-inflammatory properties, DIM-C-pPhOCH3 has been found to possess neuroprotective effects. The compound has been shown to protect against oxidative stress-induced neuronal damage and to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using DIM-C-pPhOCH3 in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation is its relatively high cost, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several potential future directions for research on DIM-C-pPhOCH3. One area of interest is the development of novel analogs with improved pharmacokinetic properties. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and to identify potential drug targets. Finally, clinical trials are needed to evaluate the safety and efficacy of DIM-C-pPhOCH3 in humans.
Synthesemethoden
The synthesis of DIM-C-pPhOCH3 involves the reaction of 2,3-dimethylphenyl hydrazine and 5-methylisoxazole-4-carboxylic acid in the presence of a coupling agent. The reaction yields the desired compound, which is then purified using column chromatography. The purity of the compound is determined using nuclear magnetic resonance spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
DIM-C-pPhOCH3 has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit anticancer properties by inducing apoptosis in cancer cells. It has been shown to be effective against a range of cancer types, including breast, prostate, and colon cancer. Additionally, DIM-C-pPhOCH3 has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
Produktname |
N-(2,3-dimethylphenyl)-5-methyl-4-isoxazolecarboxamide |
|---|---|
Molekularformel |
C13H14N2O2 |
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
N-(2,3-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C13H14N2O2/c1-8-5-4-6-12(9(8)2)15-13(16)11-7-14-17-10(11)3/h4-7H,1-3H3,(H,15,16) |
InChI-Schlüssel |
NSPRJHSAWRIKRT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(ON=C2)C)C |
Kanonische SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(ON=C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-{3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether](/img/structure/B287345.png)
![Methyl 4-{3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether](/img/structure/B287346.png)
![Methyl {3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B287347.png)
![6-Phenyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287350.png)
![6-[2-(Trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287351.png)
![6-[3-(Trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287354.png)
![6-Isopropyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287356.png)
![6-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287358.png)





